molecular formula C14H20 B8005568 Diethyldicyclopentadiene,mixture of isomers CAS No. 307496-25-9

Diethyldicyclopentadiene,mixture of isomers

Cat. No. B8005568
CAS RN: 307496-25-9
M. Wt: 188.31 g/mol
InChI Key: QWQMAINGVKHIQJ-UHFFFAOYSA-N
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Description

Diethyldicyclopentadiene, mixture of isomers, is generally immediately available in most volumes . It is used in various grades including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) .


Synthesis Analysis

Diethyldicyclopentadiene is used for the synthesis of organometallic compounds . The Chemical Vapor Deposition (CVD) of carbon and carbon-related compounds are very well developed. This includes, for example, the CVD preparation of carbon nanotubes (CNT), graphene, diamond thin films, as well as various carbon-doped materials (such as C-doped GaAs, AlGaAs, etc.) .


Molecular Structure Analysis

The molecular structure of Diethyldicyclopentadiene, mixture of isomers, is represented by the empirical formula C14H20 . It has a CAS Number of 874651-66-8 and a molecular weight of 188.31 .


Physical And Chemical Properties Analysis

Diethyldicyclopentadiene, mixture of isomers, has a refractive index of 1.496 (lit.) . It has a boiling point of 191 °C (lit.) and a density of 0.924 g/mL at 25 °C (lit.) .

Safety and Hazards

Diethyldicyclopentadiene, mixture of isomers, is classified as a combustible liquid . It has a flash point of 85 °C (closed cup) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment is advised .

properties

IUPAC Name

5,5-diethyltricyclo[5.2.1.02,6]deca-3,8-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-3-14(4-2)8-7-12-10-5-6-11(9-10)13(12)14/h5-8,10-13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQMAINGVKHIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C=CC2C1C3CC2C=C3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628858
Record name 1,1-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Methano-1H-indene, diethyl-3a,4,7,7a-tetrahydro-

CAS RN

874651-66-8
Record name 1,1-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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